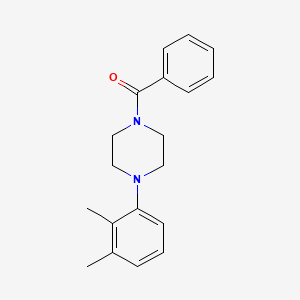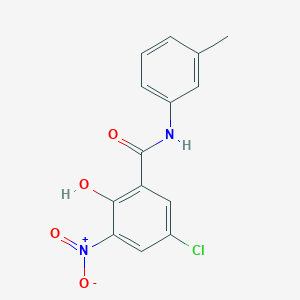
1-benzoyl-4-(2,3-dimethylphenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzoyl-4-(2,3-dimethylphenyl)piperazine, also known as BDMP, is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry. BDMP has shown promising results as an antidepressant, anxiolytic, and antipsychotic agent.
作用機序
The exact mechanism of action of 1-benzoyl-4-(2,3-dimethylphenyl)piperazine is not fully understood. However, it is believed that 1-benzoyl-4-(2,3-dimethylphenyl)piperazine exerts its pharmacological effects by modulating the activity of various receptors in the brain. 1-benzoyl-4-(2,3-dimethylphenyl)piperazine has been found to act as a partial agonist at the dopamine D2 receptor, which is involved in the regulation of mood and motivation. 1-benzoyl-4-(2,3-dimethylphenyl)piperazine has also been found to act as an antagonist at the serotonin 5-HT2A receptor, which is involved in the regulation of anxiety and stress. Additionally, 1-benzoyl-4-(2,3-dimethylphenyl)piperazine has been found to act as an agonist at the alpha-2 adrenergic receptor, which is involved in the regulation of arousal and attention.
Biochemical and Physiological Effects
1-benzoyl-4-(2,3-dimethylphenyl)piperazine has been found to have a number of biochemical and physiological effects. It has been found to increase the levels of serotonin and norepinephrine in the brain, which are neurotransmitters that play a crucial role in the regulation of mood, anxiety, and stress. 1-benzoyl-4-(2,3-dimethylphenyl)piperazine has also been found to modulate the activity of various receptors in the brain, including the dopamine D2 receptor, the serotonin 5-HT2A receptor, and the alpha-2 adrenergic receptor. Additionally, 1-benzoyl-4-(2,3-dimethylphenyl)piperazine has been found to have anxiolytic, antidepressant, and antipsychotic effects in animal models.
実験室実験の利点と制限
1-benzoyl-4-(2,3-dimethylphenyl)piperazine has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its pharmacological effects. Additionally, 1-benzoyl-4-(2,3-dimethylphenyl)piperazine has been found to have low toxicity and is well-tolerated in animal models. However, there are also some limitations to using 1-benzoyl-4-(2,3-dimethylphenyl)piperazine in lab experiments. It has a relatively short half-life, which may limit its effectiveness in some experiments. Additionally, 1-benzoyl-4-(2,3-dimethylphenyl)piperazine has not been extensively studied in human clinical trials, so its safety and efficacy in humans are not well-established.
将来の方向性
There are several future directions for research on 1-benzoyl-4-(2,3-dimethylphenyl)piperazine. One potential area of research is the development of new 1-benzoyl-4-(2,3-dimethylphenyl)piperazine derivatives with improved pharmacological properties. Another potential area of research is the investigation of the long-term effects of 1-benzoyl-4-(2,3-dimethylphenyl)piperazine on brain function and behavior. Additionally, more research is needed to determine the safety and efficacy of 1-benzoyl-4-(2,3-dimethylphenyl)piperazine in human clinical trials. Finally, research on the potential use of 1-benzoyl-4-(2,3-dimethylphenyl)piperazine in the treatment of various psychiatric disorders, such as depression and anxiety, is also needed.
合成法
1-benzoyl-4-(2,3-dimethylphenyl)piperazine can be synthesized using various methods. One of the most commonly used methods involves the reaction of 1-benzoylpiperazine with 2,3-dimethylphenyl magnesium bromide in the presence of a palladium catalyst. The resulting product is then purified using column chromatography to obtain pure 1-benzoyl-4-(2,3-dimethylphenyl)piperazine.
科学的研究の応用
1-benzoyl-4-(2,3-dimethylphenyl)piperazine has been extensively studied for its potential applications in the field of medicinal chemistry. It has shown promising results as an antidepressant, anxiolytic, and antipsychotic agent. 1-benzoyl-4-(2,3-dimethylphenyl)piperazine has been found to increase the levels of serotonin and norepinephrine in the brain, which are neurotransmitters that play a crucial role in the regulation of mood, anxiety, and stress. 1-benzoyl-4-(2,3-dimethylphenyl)piperazine has also been found to modulate the activity of various receptors in the brain, including the dopamine D2 receptor, the serotonin 5-HT2A receptor, and the alpha-2 adrenergic receptor.
特性
IUPAC Name |
[4-(2,3-dimethylphenyl)piperazin-1-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-15-7-6-10-18(16(15)2)20-11-13-21(14-12-20)19(22)17-8-4-3-5-9-17/h3-10H,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYUZZBBRVSQVSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(4,6-dimethyl-2-pyridinyl)thiourea](/img/structure/B5870826.png)
![N'-[(4-fluorobenzoyl)oxy]-2-methylbenzenecarboximidamide](/img/structure/B5870840.png)




![ethyl 4-({[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B5870875.png)
![3-allyl-2-[(2-methyl-2-propen-1-yl)thio]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5870885.png)
![N-[3-chloro-4-(1-piperidinyl)phenyl]-2,4-dimethylbenzamide](/img/structure/B5870910.png)


![1-[(4-bromophenoxy)methyl]-3-nitrobenzene](/img/structure/B5870928.png)
